N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide - 105361-71-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide

Catalog Number: EVT-1623988
CAS Number: 105361-71-5
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulfinyl)acetamide (8)

  • Compound Description: This compound serves as a precursor in the one-step synthesis of the erythrinane skeleton. Upon treatment with toluene-p-sulfonic acid, it undergoes double cyclization to yield erythrinane derivatives. []

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-l-phenylethyl] acetamide (3)

  • Compound Description: This compound is a substrate in the Bischler-Napieralski cyclization reaction, which unexpectedly undergoes dealkylation. The study highlights the impact of the electronic effects of substituents on the reaction outcome. []

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

  • Compound Description: This compound serves as an intermediate in the synthesis of isoquinoline fluorine analogs. It exists as a racemic mixture of enantiomers. The crystal structure reveals the formation of N—H⋯O hydrogen bonds between neighboring molecules. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a novel bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. It has been fully characterized using various spectroscopic techniques. []

8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4] thiazepine (1)

  • Compound Description: This compound exhibits antiarrhythmic, antihypertensive, and vasodilating properties. It is structurally related to verapamil-type calcium antagonists due to the presence of the homoveratryl group. The compound demonstrates inhibitory effects on various ion channels. []

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

  • Compound Description: This compound has been synthesized using a novel, scalable method involving chlorination, condensation, hydrolysis reactions. The structure is confirmed by 1H NMR spectroscopy. []

l-(5-(3,4-Dimetoxyphenyl)-Pyrazol-3-Yl-Oxypropyl)-3-[n-methyl-n-[2-(3,4-dimethoxyphenyl)ethyl]amino] propane hydrochloride (KC11346)

  • Compound Description: This compound and its two metabolites (KC12795, KC12816) have been studied using a high-performance liquid chromatography (HPLC) method. The method allows for the determination of these compounds in dog plasma. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals the near-perpendicular orientation of the phenyl and dimethoxyphenyl rings. The structure is stabilized by intermolecular C—H⋯O and C—H ⋯π interactions. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

  • Compound Description: In the crystal structure of this compound, the dihedral angle between the naphthalene and benzene rings is minimal. Weak intramolecular C—H⋯O hydrogen bonds and C—H⋯O, C—H⋯π, and π–π interactions contribute to the crystal structure stability. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

  • Compound Description: This compound exhibits a dihedral angle of 29.14 (7)° between the two aromatic rings in its crystal structure. The presence of weak C—H⋯O and π–π interactions influences the crystal packing. []

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

  • Compound Description: This compound, also known as cinnamoyl dimethyl­dop­amine, exhibits photostability in its solid state. The crystal structure analysis reveals a significant distance between the C=C double bonds in neighboring cinnamoyl moieties, contributing to its stability. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

  • Compound Description: In this compound, the two benzene rings are nearly coplanar, as evidenced by the small dihedral angle between them. The crystal structure is characterized by O—H⋯O and O—H⋯(O,O) hydrogen bonds, resulting in a two-dimensional network. []

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole‐3a‐Carboxylic Acid Methyl Ester

  • Compound Description: This compound is synthesized using a chiral lithium amide base desymmetrization of a ring-fused imide. The process highlights a method for enantioselective synthesis. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

  • Compound Description: This compound exhibits potent antiulcer activity in various experimental models. It inhibits gastric acid and pepsin output, accelerates the healing of chronic ulcers, and increases gastric mucosal blood flow. Its mechanism of action involves beneficial effects on both gastric aggressive and defensive factors. [, , , ]

N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Compound Description: The crystal structure of this amide reveals a significant dihedral angle between the benzene rings. The molecules in the crystal are connected via intermolecular N—H⋯O hydrogen bonds, forming a one-dimensional network. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl] acetamide (DIPPA)

  • Compound Description: This compound exhibits a unique pharmacological profile as a κ-opioid receptor ligand. It demonstrates transient agonist effects followed by long-lasting antagonist effects. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

  • Compound Description: This compound has been investigated using both experimental and theoretical methods, including UV-Visible, FT-IR, NMR, and DFT calculations. The studies focus on its structural, molecular, and spectral properties, as well as its reactivity and thermodynamic characteristics. []

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Compound Description: This compound shows promise as a potential anticonvulsant with low toxicity. Studies involving molecular docking and in vivo experiments suggest it acts through a multi-target mechanism. Epirimil effectively reduces seizures in animal models without significantly affecting motor coordination or anxiety levels. []

2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

  • Compound Description: The crystal structure of this compound demonstrates twisted benzene rings. Intermolecular hydrogen bonds contribute to the formation of a three-dimensional network in the crystal lattice. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-trifluoroacetamide (5)

  • Compound Description: This compound serves as a starting material in the synthesis of 8-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The synthetic route involves Vilsmeier formylation, hydrolysis, cyclization, methylation, reduction, demethylation, and phosphorylation steps. []

Properties

CAS Number

105361-71-5

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide

IUPAC Name

(3Z)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,18H,5-6,8H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

DFOZKRREIUZKIK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)C/C(=N/O)/N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.